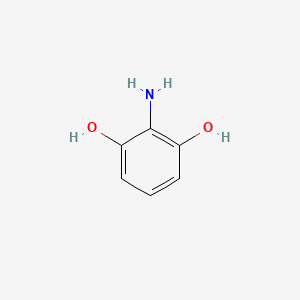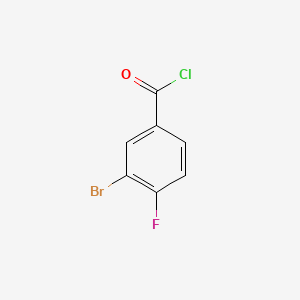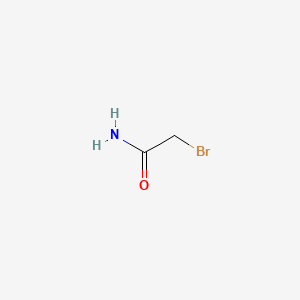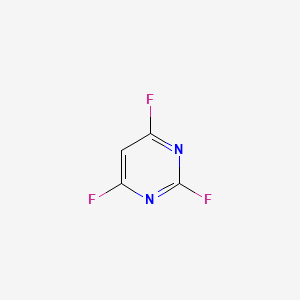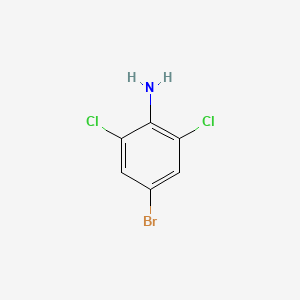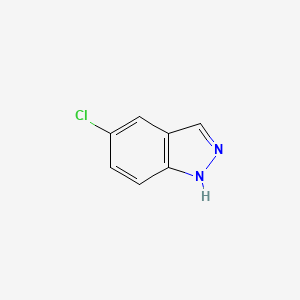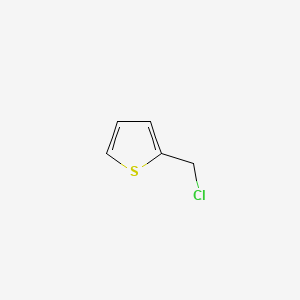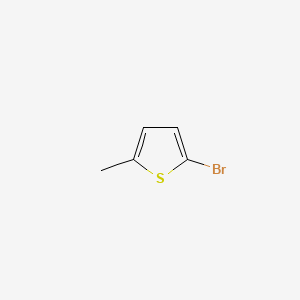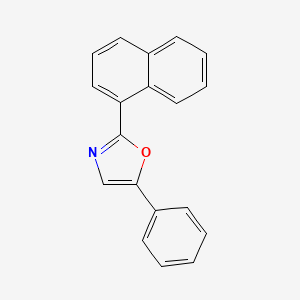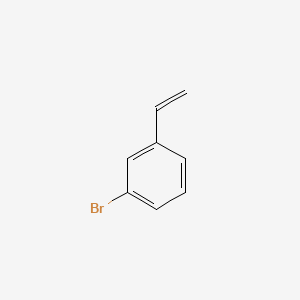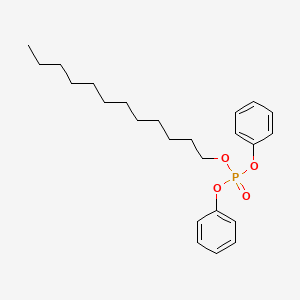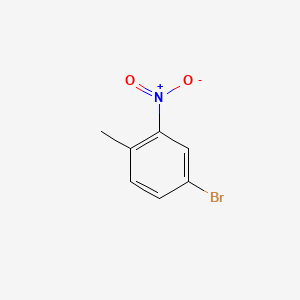
4-Bromo-2-nitrotolueno
Descripción general
Descripción
4-Bromo-2-nitrotoluene is an organic compound with the molecular formula C7H6BrNO2 . It is a derivative of nitrotoluene, characterized by the presence of a bromine atom at the fourth position and a nitro group at the second position on the benzene ring. This compound is typically a yellow to light orange crystalline solid and is insoluble in water .
Aplicaciones Científicas De Investigación
4-Bromo-2-nitrotoluene is utilized in various scientific research applications, including:
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving nitroaromatic compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and agrochemicals.
Safety and Hazards
4-Bromo-2-nitrotoluene is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .
Relevant Papers One relevant paper is “Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present” which discusses the synthesis of 6,6′-dibromoindigo, a dye related to 4-Bromo-2-nitrotoluene .
Mecanismo De Acción
Target of Action
4-Bromo-2-nitrotoluene is a derivative of nitrotoluene, synthesized by the regioselective bromination of o-nitrotoluene As a nitrotoluene derivative, it may interact with various biological materials or organic compounds in life science-related research .
Mode of Action
The synthesis of this compound involves the introduction of a bromine, a methyl group, and a nitro group . The bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 . The order of these reactions is critical to the success of the overall scheme .
Biochemical Pathways
Given its chemical structure, it may interact with various biochemical pathways involved in life science research .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
As a biochemical reagent, it may have various effects depending on the specific biological or organic compounds it interacts with .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitrotoluene can be synthesized through the regioselective bromination of ortho-nitrotoluene. The process involves the following steps:
Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce ortho-nitrotoluene.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-nitrotoluene follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form 4-bromo-2-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group, forming 4-bromo-2-aminotoluene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 4-nitro-2-hydroxytoluene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin (Sn) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products:
Oxidation: 4-Bromo-2-nitrobenzoic acid.
Reduction: 4-Bromo-2-aminotoluene.
Substitution: 4-Nitro-2-hydroxytoluene.
Comparación Con Compuestos Similares
4-Bromo-2-methylaniline: Similar structure but with an amino group instead of a nitro group.
4-Bromo-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a methyl group.
4-Bromo-2-chlorotoluene: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: 4-Bromo-2-nitrotoluene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
4-bromo-1-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNXALJXBRSMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209784 | |
| Record name | 4-Bromo-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60956-26-5 | |
| Record name | 4-Bromo-1-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60956-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromo-2-nitrotoluene in the synthesis of 4-Bromo-2-chlorotoluene?
A1: 4-Bromo-2-nitrotoluene serves as the starting material in the synthesis of 4-Bromo-2-chlorotoluene []. The synthesis involves a two-step process: first, the nitro group (-NO2) in 4-Bromo-2-nitrotoluene is reduced to an amine group (-NH2) forming 5-bromo-2-methylaniline. This compound then undergoes diazotization followed by a Sandmeyer reaction to replace the amine group with chlorine, yielding the final product, 4-Bromo-2-chlorotoluene [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


